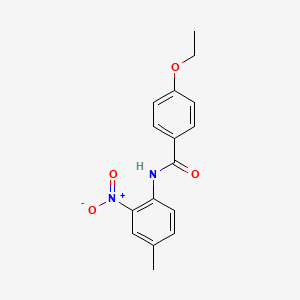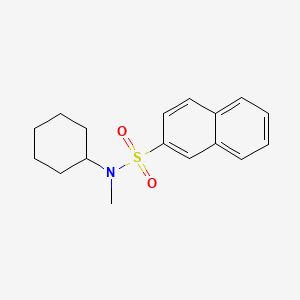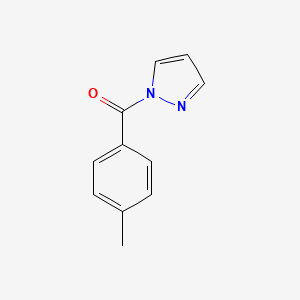
4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide is an organic compound with the molecular formula C16H16N2O4 It is characterized by the presence of an ethoxy group, a methyl group, and a nitro group attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with 4-methyl-2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products Formed
Reduction: 4-ethoxy-N-(4-methyl-2-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-ethoxy-N-(4-carboxy-2-nitrophenyl)benzamide.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethoxy and methyl groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide
- 4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide
- 4-ethoxy-N-(4-nitrophenyl)benzamide
Uniqueness
4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility in organic solvents, while the nitro group provides a site for reduction and further chemical modification. The methyl group contributes to its steric and electronic properties, influencing its reactivity and interactions with molecular targets.
Propiedades
Fórmula molecular |
C16H16N2O4 |
|---|---|
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide |
InChI |
InChI=1S/C16H16N2O4/c1-3-22-13-7-5-12(6-8-13)16(19)17-14-9-4-11(2)10-15(14)18(20)21/h4-10H,3H2,1-2H3,(H,17,19) |
Clave InChI |
JNJRBDIZRSGTKF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dichloro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B14931614.png)

![N-(2-chlorophenyl)-2-{[5-(5-ethylthiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14931618.png)
![1-[(3-Methoxyphenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B14931625.png)


![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B14931633.png)




![3-[(3-Chloro-4-methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14931698.png)
![propan-2-yl 2-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B14931703.png)

